

# Spectroscopic Profile of Propiophenone: A Technical Guide

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## Compound of Interest

Compound Name: Propiophenone

Cat. No.: B1677668

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This technical guide provides a comprehensive overview of the spectroscopic data for **propiophenone**, a common organic compound often used as a synthetic intermediate and in various research applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

## Spectroscopic Data Summary

The quantitative spectroscopic data for **propiophenone** are summarized in the tables below for easy reference and comparison.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### <sup>1</sup>H NMR Spectral Data

| Chemical Shift (δ)<br>ppm | Multiplicity  | Integration | Assignment         |
|---------------------------|---------------|-------------|--------------------|
| 1.22                      | Triplet (t)   | 3H          | -CH <sub>3</sub>   |
| 2.98                      | Quartet (q)   | 2H          | -CH <sub>2</sub> - |
| 7.45-7.95                 | Multiplet (m) | 5H          | Aromatic Protons   |

Solvent:  $\text{CDCl}_3$  Reference: Tetramethylsilane (TMS)

$^{13}\text{C}$  NMR Spectral Data[1]

| Chemical Shift ( $\delta$ ) ppm | Assignment              |
|---------------------------------|-------------------------|
| 8.5                             | $-\text{CH}_3$          |
| 31.8                            | $-\text{CH}_2-$         |
| 128.1, 128.7                    | C-3', C-5' & C-2', C-6' |
| 133.1                           | C-4'                    |
| 137.0                           | C-1'                    |
| 200.8                           | C=O                     |

Solvent:  $\text{CDCl}_3$  Reference: Tetramethylsilane (TMS)

## Infrared (IR) Spectroscopy

| Wavenumber ( $\text{cm}^{-1}$ ) | Intensity     | Assignment  |
|---------------------------------|---------------|---|
| ~3060                           | Medium        | Aromatic C-H Stretch                                  |
| ~2980, ~2940                    | Medium        | Aliphatic C-H Stretch                                 |
| ~1685                           | Strong        | C=O (Carbonyl) Stretch                                |
| ~1600, ~1450                    | Medium-Strong | Aromatic C=C Bending                                  |
| ~1220                           | Strong        | C-C(=O)-C Stretch and Bend                            |
| ~750, ~690                      | Strong        | C-H Out-of-plane Bending<br>(Monosubstituted Benzene) |

## Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment   |
|-----|------------------------|--|
| 134 | 14.5                   | [M] <sup>+</sup> (Molecular Ion)   |
| 105 | 100.0                  | [C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup> (Base Peak) <a href="#">[2]</a> <a href="#">[3]</a><br><a href="#">[4]</a> <a href="#">[5]</a> |
| 77  | 42.7                   | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> <a href="#">[2]</a>  |
| 51  | 12.9                   | [C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup> <a href="#">[2]</a>  |

## Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **propiophenone** in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) within a standard 5 mm NMR tube.[\[1\]](#) Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).[\[1\]](#)
- **<sup>1</sup>H NMR Acquisition:** Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.[\[1\]](#) Use a 30-45° pulse width, a relaxation delay of 1-2 seconds, and accumulate 16-64 scans for a good signal-to-noise ratio.[\[1\]](#)
- **<sup>13</sup>C NMR Acquisition:** Obtain the carbon NMR spectrum using the same instrument. A broader spectral width will be necessary. Due to the lower natural abundance of <sup>13</sup>C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.

### Infrared (IR) Spectroscopy

- **Sample Preparation (Thin Film Method):** As **propiophenone** is a liquid at room temperature, the neat liquid film method is suitable. Place a small drop of **propiophenone** between two salt plates (e.g., NaCl or KBr) to create a thin film.
- **Data Acquisition:** Place the salt plates in the sample holder of an FTIR spectrometer. Record the spectrum over the mid-IR range (typically 4000-400 cm<sup>-1</sup>). Acquire a background

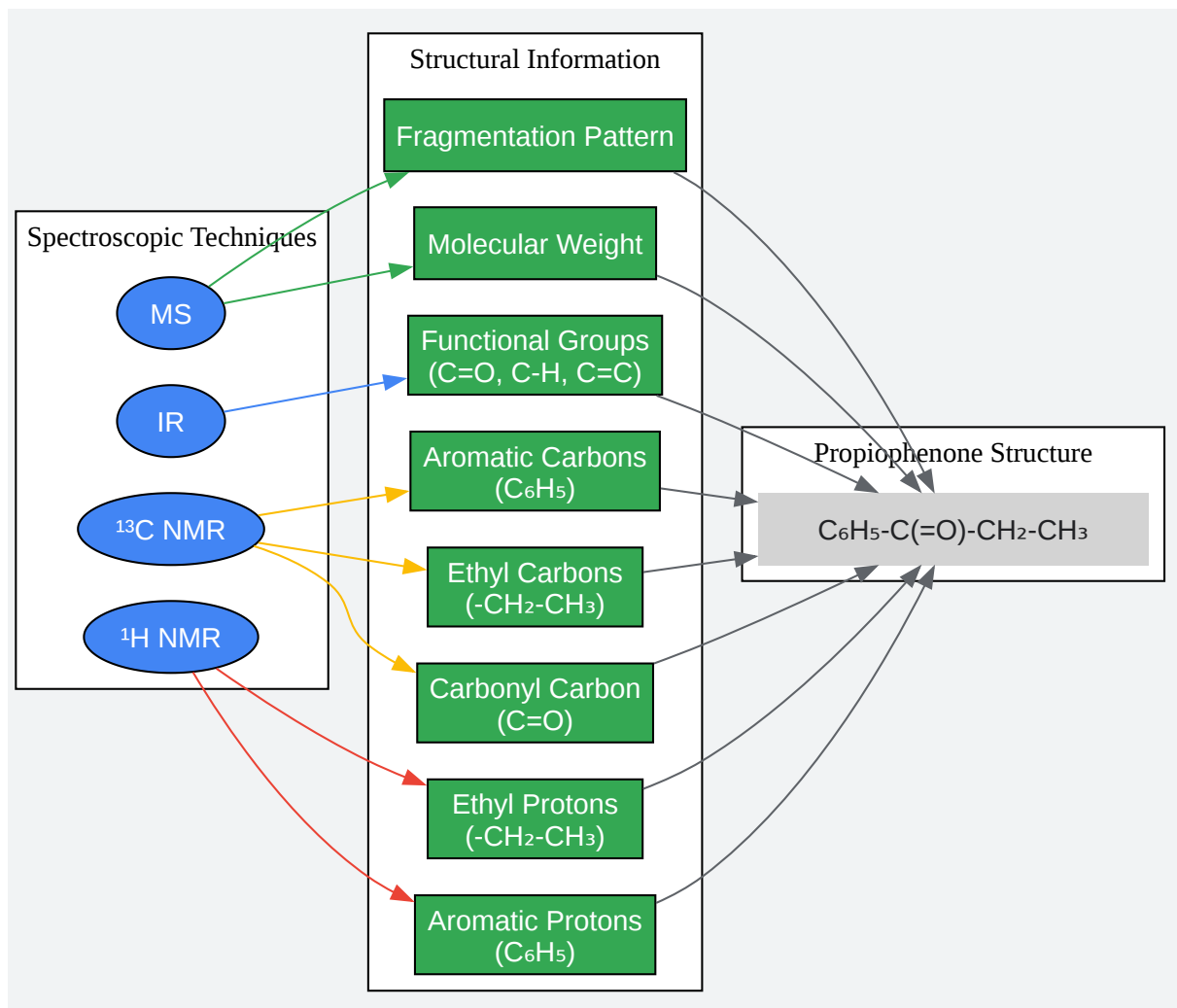
spectrum of the clean salt plates prior to running the sample to subtract any atmospheric or plate-related absorptions.

## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of **propiophenone** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- **Ionization:** Utilize Electron Ionization (EI) at 70 eV for GC-MS, which is a common method for volatile compounds like **propiophenone** and provides characteristic fragmentation patterns.[3] For LC-MS, Electrospray Ionization (ESI) would be appropriate.
- **Analysis:** The mass analyzer (e.g., quadrupole, time-of-flight) separates the resulting ions based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of the molecular ion and various fragment ions.

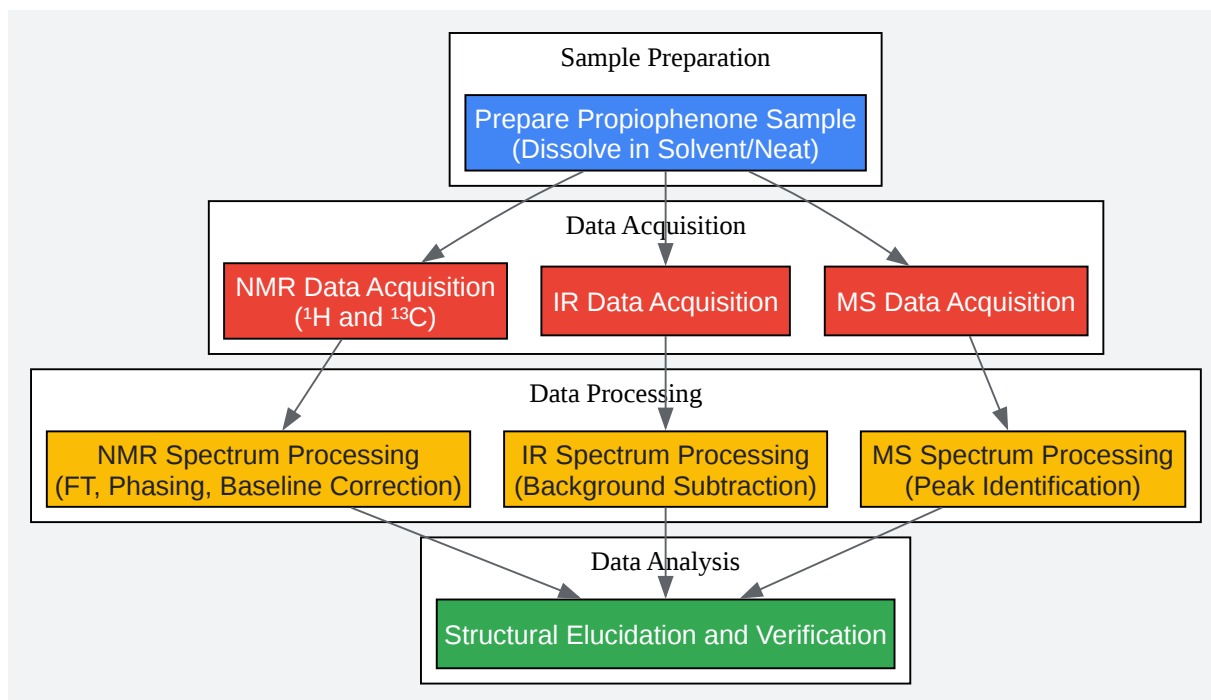
## Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a general workflow for spectroscopic analysis.



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Spectroscopy-Structure Correlation for **Propiophenone**.



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### General Workflow for Spectroscopic Analysis.

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